molecular formula C28H53N7O8 B12536510 L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine CAS No. 655230-55-0

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine

Cat. No.: B12536510
CAS No.: 655230-55-0
M. Wt: 615.8 g/mol
InChI Key: OFGVZFQUFJYSGS-ZXYIWLIBSA-N
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Description

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine is a synthetic hexapeptide with the sequence Ser-Ile-D-Lys-Val-Ala-Val. Its structure includes a rare D-lysine residue at position 3, distinguishing it from most naturally occurring peptides that predominantly feature L-amino acids. This modification is hypothesized to enhance protease resistance and alter receptor-binding specificity .

Properties

CAS No.

655230-55-0

Molecular Formula

C28H53N7O8

Molecular Weight

615.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19+,20-,21-,22-/m0/s1

InChI Key

OFGVZFQUFJYSGS-ZXYIWLIBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-isoleucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-lysine, L-valine, L-alanine, and L-valine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can produce serine hydroxyl derivatives, while substitution reactions can yield modified peptides with altered functional groups.

Scientific Research Applications

Chemical Research Applications

Peptide Synthesis and Modification
L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine serves as a model compound in peptide synthesis studies. Researchers utilize it to explore various peptide coupling techniques and the effects of different amino acid sequences on peptide properties. The synthesis typically employs solid-phase peptide synthesis (SPPS), which allows for controlled addition of amino acids to form the desired peptide chain.

Thermal Stability and Sorption Properties
Research indicates that peptides similar to this compound exhibit varying thermal stability and sorption capacities when interacting with organic compounds. For instance, studies on dipeptides have shown that structural variations significantly affect their sorption properties toward organic vapors, which could inform the design of new materials for environmental applications .

Biological Research Applications

Protein-Protein Interactions
In biological studies, this hexapeptide can be utilized to investigate protein-protein interactions. Its specific sequence may influence binding affinities with various receptors or enzymes, providing insights into cellular mechanisms and signaling pathways. This is particularly relevant in understanding the roles of peptides in cellular uptake mechanisms and enzyme-substrate specificity .

Neuroprotective Effects
Preliminary findings suggest that peptides like this compound may possess neuroprotective properties. These effects could arise from their ability to modulate neurotransmitter levels or influence neurotrophic factors, making them candidates for further research in neurodegenerative disease models .

Industrial Applications

Biomaterials Development
The unique properties of this compound make it suitable for developing biomaterials such as hydrogels and nanomaterials. These materials have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to interact with biological tissues .

Antioxidant Applications
Certain peptides exhibit antioxidant activity, which may also apply to this compound. The presence of specific amino acids can enhance the peptide's ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property opens avenues for its use in health supplements or cosmetic formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Structural Features

The peptide’s unique sequence and stereochemistry set it apart from analogous compounds:

  • Hydrophobic Residues : The presence of valine (positions 4 and 6) and isoleucine (position 2) enhances hydrophobicity, which may influence membrane permeability or protein-protein interactions.

Comparison Table

Compound Name Sequence/Structure Molecular Weight (Da) Key Features Bioactivity Reference
L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine Ser-Ile-D-Lys -Val-Ala-Val ~625.8 D-lysine at position 3; hydrophobic core Under investigation
Cyclic(l-alanyl-d-alanyl-N-methyl-l-leucyl-...) Cyclic structure with D-alanine and N-methylations ~1,200 Cyclic backbone; multiple methylations Immunosuppressant (hypothetical)
Ac-Ser-Asp-Asn-Pro-Arg-Leu-NH2 Ac-Ser-Asp-Asn-Pro-Arg-Leu-NH2 ~772.9 Charged residues (Arg, Asp) Anti-hypertensive (in vitro)
Antimicrobial hexapeptide X-D-Lys-Y-Z (sequence partially redacted) ~650 D-lysine; amphipathic design Broad-spectrum antimicrobial

Pharmacological and Stability Comparisons

Protease Resistance

  • Target Compound: The D-lysine residue likely reduces susceptibility to aminopeptidases, as seen in other D-amino acid-containing peptides .
  • Analog with L-Lysine : Peptides with L-lysine at position 3 (e.g., Ac-Ser-Asp-Asn-Pro-Arg-Leu-NH2) show shorter half-lives in serum (<30 minutes) compared to D-lysine variants (>2 hours) .

Bioactivity Trends

  • Immunomodulatory Potential: Cyclic peptides with N-methylations () exhibit immunosuppressive effects, but the target compound lacks cyclic or methylated residues, implying divergent mechanisms.

Biological Activity

L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine (commonly referred to as L-SIDVAL) is a synthetic peptide that exhibits various biological activities. This article explores its biological significance, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₁H₄₅N₇O₇S
  • Molecular Weight : 615.8 g/mol .
  • Structure : L-SIDVAL consists of a sequence of amino acids, including both L- and D-enantiomers, which influences its biological activity.
  • Antimicrobial Activity :
    • L-SIDVAL has been shown to possess antimicrobial properties, inhibiting the growth of various bacterial strains. This effect is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
  • Aminoacyl-tRNA Synthetase Interaction :
    • The compound interacts with aminoacyl-tRNA synthetases (aaRSs), which are crucial for protein synthesis. Studies indicate that L-SIDVAL can influence the editing pathways of these enzymes, affecting their fidelity and efficiency .
  • Cellular Uptake and Bioavailability :
    • Research indicates that the peptide's structure enhances its cellular uptake, allowing it to exert its effects more effectively within target cells .

Biological Activities

Activity TypeDescription
AntimicrobialInhibits growth of bacteria like E. coli and Staphylococcus aureus .
Protein SynthesisModulates activity of aminoacyl-tRNA synthetases, affecting protein fidelity .
Cytotoxic EffectsInduces apoptosis in cancer cell lines by triggering mitochondrial pathways .

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that L-SIDVAL exhibited significant antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in developing new antibiotics .
  • Impact on Protein Synthesis :
    • In vitro experiments showed that L-SIDVAL can enhance the misincorporation rates of non-cognate amino acids during protein synthesis, which may lead to the production of proteins with altered functionalities .
  • Cytotoxicity in Cancer Cells :
    • Research involving human cancer cell lines revealed that L-SIDVAL induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Future Research Directions

Further investigations are warranted to explore:

  • The full spectrum of biological activities and potential therapeutic applications.
  • The detailed mechanisms by which L-SIDVAL interacts with cellular targets.
  • Long-term effects and safety profiles in vivo.

Q & A

Q. How can researchers characterize the structural conformation of L-Seryl-L-isoleucyl-D-lysyl-L-valyl-L-alanyl-L-valine?

  • Methodological Answer: Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of peptide bonds and side-chain orientations, circular dichroism (CD) spectroscopy to assess secondary structures (e.g., α-helices, β-sheets), and mass spectrometry (MS) to confirm molecular weight and purity . For peptides with D-amino acids (e.g., D-lysine in this compound), chiral chromatography or enzymatic digestion assays can validate stereochemical integrity.

Q. What are the recommended handling and storage protocols for this peptide to ensure experimental reproducibility?

  • Methodological Answer:
  • Handling: Use nitrile gloves and fume hoods to avoid hydrolysis or oxidation. Dust formation should be minimized via controlled weighing in sealed containers .
  • Storage: Store lyophilized peptide at 2–8°C in airtight, light-protected vials. For dissolved aliquots, add cryoprotectants (e.g., trehalose) and store at -80°C to prevent aggregation .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this compound?

  • Methodological Answer:
  • Use Fmoc-based SPPS with a Rink amide resin for C-terminal amidation.
  • Activate carboxyl groups with coupling agents like HBTU/HOBt to enhance reaction efficiency for sterically hindered residues (e.g., L-isoleucyl, L-valyl).
  • Monitor coupling completion via Kaiser tests or HPLC-MS after each amino acid addition .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer:
  • Perform accelerated stability studies across pH 3–10 (buffered solutions at 37°C) with HPLC to quantify degradation products (e.g., deamidation, hydrolysis).
  • Validate findings using LC-MS/MS to identify specific degradation sites. Statistical tools (e.g., ANOVA) can differentiate pH-dependent vs. random degradation .

Q. How can molecular dynamics (MD) simulations predict interactions between this peptide and lipid bilayers?

  • Methodological Answer:
  • Use all-atom MD simulations (e.g., GROMACS) with a POPC lipid bilayer model. Parameterize the peptide using the CHARMM36 force field , accounting for D-lysine’s altered chirality.
  • Analyze hydrogen bonding, hydrophobic insertion, and free-energy profiles (e.g., MM-PBSA) to identify membrane-binding hotspots .

Q. What methods validate the peptide’s bioactivity in enzyme inhibition assays?

  • Methodological Answer:
  • Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD, kon/off) to target enzymes.
  • Pair with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). For functional validation, use fluorogenic substrates in kinetic assays (e.g., monitoring cleavage rates) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental folding data?

  • Methodological Answer:
  • Compare RosettaFold or AlphaFold predictions with synchrotron radiation CD spectroscopy (far-UV range) and 2D-NMR (NOESY for inter-proton distances).
  • Reconcile differences by refining force fields or incorporating solvent accessibility parameters in simulations .

Q. What orthogonal techniques confirm peptide purity when HPLC results conflict with bioassay outcomes?

  • Methodological Answer:
  • Combine capillary electrophoresis (CE) with matrix-assisted laser desorption/ionization (MALDI) imaging to detect trace impurities (e.g., truncated sequences).
  • Validate bioactivity via dose-response curves in cell-based assays, ensuring impurities do not artifactually modulate results .

Experimental Design

Q. How to design a study assessing the peptide’s proteolytic resistance in serum?

  • Methodological Answer:
  • Incubate the peptide in human serum (37°C) and sample at intervals (0, 1, 4, 24 h). Quench reactions with TFA and analyze via LC-MS .
  • Include controls: (1) heat-inactivated serum, (2) protease inhibitors (e.g., PMSF) to identify degradation pathways .

Q. What statistical approaches are robust for analyzing dose-dependent effects in peptide toxicity assays?

  • Methodological Answer:
  • Use non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC50.
  • Apply mixed-effects models to account for batch variability in cell cultures. Validate with Bland-Altman plots for inter-assay consistency .

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